4-Hydroxyestrone Exhibits 6-Fold Higher Estrogen Receptor Binding Affinity than 2-Hydroxyestrone
In competitive binding assays using rat hypothalamic cytosol estrogen receptors, 4-hydroxyestrone (4-OHE1) demonstrated a dissociation constant (Kd) of 0.28 ± 0.07 nM, which is approximately 6-fold lower (indicating higher affinity) than the 1.68 ± 0.79 nM Kd observed for its isomer, 2-hydroxyestrone (2-OHE1) [1]. This places 4-OHE1's affinity between that of 4-hydroxyestradiol (0.12 nM) and the much weaker 2-OHE1, providing a quantitative rationale for selecting 4-OHE1 over 2-OHE1 in studies requiring moderate but significant ER engagement.
| Evidence Dimension | Estrogen Receptor Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.28 ± 0.07 nM |
| Comparator Or Baseline | 2-Hydroxyestrone (2-OHE1): 1.68 ± 0.79 nM |
| Quantified Difference | 4-OHE1 affinity is ~6-fold higher than 2-OHE1 |
| Conditions | Rat hypothalamic cytosol estrogen receptor binding assay |
Why This Matters
This quantifiable difference in receptor binding dictates the choice of 4-OHE1 for experiments where moderate ER activation is required, as 2-OHE1 would be too weak to elicit a comparable response.
- [1] Merriam GR, et al. Comparative properties of the catechol estrogens, I: methylation by catechol-O-methyltransferase and binding to cytosol estrogen receptors. Steroids. 1980 Jul;36(1):1-11. View Source
